molecular formula C17H15N3O2S B12929222 3-(1h-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)thiazolidin-4-one CAS No. 84257-89-6

3-(1h-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)thiazolidin-4-one

Cat. No.: B12929222
CAS No.: 84257-89-6
M. Wt: 325.4 g/mol
InChI Key: UQCOJQKTQWJIMR-UHFFFAOYSA-N
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Description

3-(1H-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)thiazolidin-4-one is a synthetically designed small molecule recognized for its dual inhibitory action against two critical signaling pathways, positioning it as a valuable chemical probe in oncological and immunological research. Its primary mechanism involves the potent inhibition of Janus Kinase 2 (JAK2) (source) , a key enzyme in the JAK-STAT pathway implicated in myeloproliferative neoplasms and inflammatory diseases. Concurrently, this compound demonstrates significant efficacy in disrupting the function of Bromodomain-containing protein 4 (BRD4) (source) , an epigenetic reader that regulates the expression of oncogenes such as c-Myc. By simultaneously targeting JAK2 and BRD4, this compound induces synergistic anti-proliferative and pro-apoptotic effects in various cancer cell models, including hematological malignancies. Its research value is particularly high for investigating crosstalk between kinase-driven and epigenetically-driven cancer pathways, exploring combination treatment strategies, and understanding mechanisms of resistance to single-target agents. This makes it a compelling tool compound for preclinical studies aimed at validating dual-pathway inhibition as a therapeutic strategy.

Properties

CAS No.

84257-89-6

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H15N3O2S/c1-22-12-8-6-11(7-9-12)16-20(15(21)10-23-16)17-18-13-4-2-3-5-14(13)19-17/h2-9,16H,10H2,1H3,(H,18,19)

InChI Key

UQCOJQKTQWJIMR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2N(C(=O)CS2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

Biological Activity

3-(1H-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)thiazolidin-4-one is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, structure-activity relationships, and relevant case studies pertaining to this compound.

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the reaction of thiazolidinedione derivatives with benzimidazole and substituted phenyl compounds. A notable method includes the use of microwave-assisted synthesis, which enhances yield and reduces reaction time. The compound has been characterized using techniques such as NMR and mass spectrometry, confirming its structural integrity ( ).

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinone compounds exhibit significant antimicrobial properties. For instance, the compound showcased potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens were found to be lower than those of standard antibiotics like ampicillin ( ).

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)Reference
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

Anticancer Activity

The compound also exhibits promising anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism of action appears to involve the inhibition of cell proliferation and induction of cell cycle arrest at the G2/M phase. Notably, the compound was less toxic to normal cells, suggesting a favorable therapeutic index ( ).

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HeLa10Apoptosis induction
MCF-712Cell cycle arrest (G2/M phase)

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is influenced by their structural features. Substituents on the benzene ring and the thiazolidine moiety play crucial roles in modulating activity. For instance, the presence of a methoxy group at the para position enhances antimicrobial potency compared to unsubstituted analogs ( ).

Case Studies

  • Antimicrobial Efficacy : A study evaluated various thiazolidinone derivatives, including our compound, against a panel of bacterial strains. Results indicated that modifications on the phenyl ring significantly affected MIC values, with methoxy substitutions providing enhanced activity ( ).
  • Anticancer Properties : Another research focused on the anticancer effects of thiazolidinone derivatives in breast cancer models. The study highlighted that compounds similar to this compound showed selective cytotoxicity towards cancer cells while sparing normal fibroblasts ( ).

Comparison with Similar Compounds

Key Observations :

  • The 4-methoxyphenyl group in Compound 4j confers enhanced solubility compared to halogenated analogs (e.g., AB-2, MV) due to the electron-donating methoxy group.
  • Melting points correlate with molecular symmetry; Compound 4j and AB-9 exhibit higher melting points than AB-1, suggesting stronger intermolecular interactions .

Core Heterocycle Modifications

Replacing the thiazolidin-4-one core with other heterocycles alters activity profiles:

Compound (Example) Core Structure Activity Highlight Reference
Compound 4j Thiazolidin-4-one Broad-spectrum antimicrobial
2-(3-(1H-Benzoimidazol-2-yl)phenyl)-4-phenylthiazole Thiazole (unsaturated) Reduced antifungal activity compared to thiazolidinones
Benzothiazole-thiazolidinone hybrids Benzothiazole + thiazolidinone Enhanced antifungal activity (MIC: 15.6–125 µg/mL)

Key Insight : The saturated thiazolidin-4-one ring in Compound 4j likely improves binding to microbial targets compared to unsaturated analogs, as seen in its lower MIC values .

Antimicrobial Activity

Compound 4j and its analogs demonstrate varying potency:

Compound MIC (µg/mL) Target Pathogens Reference
Compound 4j 15.6–125 E. coli, C. albicans
AB-1 Not tested Not applicable
Benzothiazole hybrid 31.25–125 S. aureus, C. albicans

Structure-Activity Relationship (SAR) :

  • Electron-donating groups (e.g., 4-methoxy in Compound 4j ) enhance antimicrobial activity by improving membrane penetration and target binding .
  • Halogenated analogs (e.g., 4-bromo in MV) show moderate activity but higher cytotoxicity .

Preparation Methods

Synthesis of Schiff Base Intermediate

  • Reactants: 2-(1H-Benzo[d]imidazol-2-yl)aniline derivative and 4-methoxybenzaldehyde.
  • Procedure: The aromatic aldehyde (4-methoxybenzaldehyde) is added to a stirred ethanolic solution of 2-(1H-Benzo[d]imidazol-2-yl)aniline.
  • Conditions: The mixture is refluxed for approximately 2 hours.
  • Isolation: After cooling, the reaction mixture is filtered and left to crystallize for 24 hours. The Schiff base product is recrystallized from ethanol to obtain pure intermediate.
  • Characterization: The formation of the Schiff base is confirmed by IR spectroscopy showing characteristic C=N stretching bands (around 1685–1630 cm⁻¹) and ¹H NMR signals for the imine proton near δ 8.56 ppm.

Cyclization to Thiazolidin-4-one

  • Reactants: Schiff base intermediate and thioglycolic acid.
  • Catalyst: A pinch of anhydrous zinc chloride is added to catalyze the reaction.
  • Solvent: 1,4-dioxane is commonly used.
  • Conditions: The mixture is refluxed for 8 hours.
  • Work-up: After cooling, the reaction mixture is washed with sodium bicarbonate solution to neutralize and remove impurities.
  • Purification: The crude product is recrystallized from absolute ethanol to yield the target thiazolidin-4-one derivative.
  • Characterization: IR spectra show characteristic bands for thiazolidinone carbonyl (C=O) around 1700 cm⁻¹, N-H stretching near 3350 cm⁻¹, and C-S stretching around 1120 cm⁻¹. ¹H NMR spectra reveal signals for methylene protons of the thiazolidinone ring (around δ 3.9 ppm) and aromatic protons.

Alternative and Supporting Synthetic Routes

Esterification and Hydrazide Formation (Precursor Synthesis)

  • Benzimidazole derivatives can be synthesized via esterification of benzo[d]imidazole carboxylic acids in ethanol with sulfuric acid as a catalyst.
  • Hydrazide intermediates are formed by hydrazinolysis of the esters, which can be further reacted to form thiazolidinone derivatives.

Use of 2-Mercaptobenzimidazole

  • 2-Mercaptobenzimidazole reacts with ethyl bromoacetate in ethanol with sodium acetate as a catalyst under reflux to form thiosemicarbazide intermediates.
  • These intermediates undergo further cyclization with aldehydes and thioglycolic acid to yield substituted thiazolidin-4-ones.

Summary Table of Key Reaction Conditions

Step Reactants Solvent Catalyst/Conditions Time Product/Intermediate
Schiff base formation 2-(1H-Benzo[d]imidazol-2-yl)aniline + 4-methoxybenzaldehyde Ethanol Reflux, 2 h 2 hours Schiff base intermediate
Cyclization to thiazolidinone Schiff base + thioglycolic acid 1,4-Dioxane Anhydrous ZnCl₂, reflux 8 hours This compound
Esterification (precursor) Benzimidazole carboxylic acid + ethanol Ethanol Conc. H₂SO₄, reflux Several hours Benzimidazole ester
Hydrazide formation Ester + hydrazine hydrate Ethanol Reflux Several hours Hydrazide intermediate
Thiosemicarbazide formation 2-Mercaptobenzimidazole + ethyl bromoacetate Ethanol Sodium acetate, reflux 3–6 hours Thiosemicarbazide intermediate

Research Findings and Analytical Data

  • Spectroscopic Confirmation: IR, ¹H NMR, and ¹³C NMR data confirm the successful formation of the target compound. Key IR bands include C=O (1700 cm⁻¹), N-H (3350 cm⁻¹), and C-S (1120 cm⁻¹). ¹H NMR shows methylene protons of thiazolidinone at δ ~3.9 ppm and aromatic protons between δ 6.8–7.8 ppm.
  • Yields: Reported yields for similar benzimidazole-substituted thiazolidinones range from 60% to over 90%, depending on reaction conditions and purification methods.
  • Purity: Recrystallization from ethanol or ethanol-water mixtures is effective for obtaining high-purity compounds.
  • Biological Activity: These compounds have demonstrated antimicrobial and anticancer activities, indicating the importance of precise synthetic control to obtain bioactive molecules.

Q & A

Basic Research Question

  • FT-IR : Confirms the presence of thiazolidinone C=O (1650–1700 cm⁻¹) and aromatic C-H stretching (3050–3100 cm⁻¹) .
  • NMR :
    • ¹H NMR : Signals at δ 3.8–4.2 ppm (thiazolidinone CH₂), δ 6.8–7.6 ppm (aromatic protons), and δ 3.7 ppm (OCH₃) .
    • ¹³C NMR : Carbonyl (C=O) at ~170 ppm and methoxy carbons at ~55 ppm .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks with accurate mass matching calculated values (e.g., C₁₇H₁₄N₃O₂S requires m/z 332.0854) .
  • TLC Monitoring : Benzene:methanol (4:1) is used to track reaction progress .

How do substitutions on the benzimidazole and aryl moieties influence antimicrobial activity?

Advanced Research Question

  • Benzimidazole Modifications :
    • Electron-withdrawing groups (e.g., NO₂ at the 6-position) enhance antifungal activity by increasing electrophilicity and membrane penetration .
    • Methyl or methoxy groups at the 4-position improve solubility but may reduce potency against Gram-negative bacteria .
  • Aryl Substituents :
    • 4-Methoxyphenyl groups enhance lipophilicity, improving activity against Candida albicans (MIC: 8 µg/mL) .
    • Bromo or nitro substituents on the phenyl ring increase DNA intercalation, as seen in analogs like 3-(1H-benzo[d]imidazol-2-yl)-2-(4-bromophenyl)thiazolidin-4-one .
      Data Contradiction : While 4-methoxy derivatives show strong antifungal activity, they may exhibit reduced efficacy in aerobic bacterial models compared to nitro-substituted analogs .

What computational strategies are employed to predict binding modes and optimize pharmacokinetics?

Advanced Research Question

  • Molecular Docking : Autodock Vina or Schrödinger Suite is used to simulate interactions with fungal CYP51 (lanosterol 14α-demethylase). The thiazolidinone carbonyl forms hydrogen bonds with Arg96, while the methoxyphenyl group occupies hydrophobic pockets .
  • QSAR Studies : Hammett constants (σ) for aryl substituents correlate with logP values; electron-donating groups (e.g., OCH₃) improve membrane permeability but reduce metabolic stability .
  • ADMET Prediction : SwissADME predicts moderate bioavailability (F = 65%) due to high LogP (~3.2) and P-glycoprotein efflux .

How can reaction scalability and purity be maintained during large-scale synthesis?

Advanced Research Question

  • Catalyst Recycling : Pd-doped TCH@SBA-15 nanocomposites retain >85% activity after five cycles, reducing costs .
  • Purification : Recrystallization from ethanol removes unreacted thioglycolic acid, while column chromatography (silica gel, ethyl acetate/hexane) isolates isomers .
  • Process Analytical Technology (PAT) : In-line FT-IR monitors imine intermediate formation, ensuring >95% conversion before cyclization .

What mechanistic insights explain the compound’s role in oxidation reactions?

Advanced Research Question

  • Catalytic Activity : Copper complexes of related benzimidazole-thiazolidinones (e.g., Compound 8 in ) catalyze dopamine oxidation to aminochrome via a radical mechanism.
  • Electron Transfer : The thiazolidinone sulfur and benzimidazole nitrogen act as redox-active sites, facilitating single-electron transfer (SET) to O₂ .

How do crystallographic studies inform structural optimization?

Advanced Research Question

  • SHELX Refinement : Single-crystal X-ray diffraction (SHELXL) reveals planarity of the thiazolidinone ring and dihedral angles (~15°) between benzimidazole and methoxyphenyl groups .
  • Torsional Strain : Non-planar conformations reduce stacking interactions, as seen in analogs with bulky 4-bromo substituents .

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